Cas no 19509-15-0 (2-(1-methyl-2-piperidyl)propan-2-ol)

2-(1-Methyl-2-piperidyl)propan-2-ol is a tertiary alcohol featuring a piperidine moiety, which imparts unique steric and electronic properties to the compound. Its structural characteristics make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The presence of both a hydroxyl group and a tertiary amine within the same molecule enhances its reactivity, enabling selective functionalization. This compound exhibits favorable solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard conditions and compatibility with a range of reagents further underscore its utility in synthetic chemistry applications.
2-(1-methyl-2-piperidyl)propan-2-ol structure
19509-15-0 structure
Product name:2-(1-methyl-2-piperidyl)propan-2-ol
CAS No:19509-15-0
MF:C9H19NO
MW:157.253262758255
CID:5304691
PubChem ID:407808

2-(1-methyl-2-piperidyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methylpiperidin-2-yl)propan-2-ol
    • 2-(1-methyl-2-piperidyl)propan-2-ol
    • Inchi: 1S/C9H19NO/c1-9(2,11)8-6-4-5-7-10(8)3/h8,11H,4-7H2,1-3H3
    • InChI Key: PRQUQLLKNBALCZ-UHFFFAOYSA-N
    • SMILES: CC(C1CCCCN1C)(O)C

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 1.1

2-(1-methyl-2-piperidyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-1G
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
1g
¥ 8,190.00 2023-04-03
Enamine
EN300-1830376-0.05g
2-(1-methylpiperidin-2-yl)propan-2-ol
19509-15-0
0.05g
$792.0 2023-09-19
Enamine
EN300-1830376-2.5g
2-(1-methylpiperidin-2-yl)propan-2-ol
19509-15-0
2.5g
$1848.0 2023-09-19
Enamine
EN300-1830376-5g
2-(1-methylpiperidin-2-yl)propan-2-ol
19509-15-0
5g
$2732.0 2023-09-19
Enamine
EN300-1830376-1g
2-(1-methylpiperidin-2-yl)propan-2-ol
19509-15-0
1g
$943.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-250mg
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
250mg
¥3220.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-500mg
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
500mg
¥5366.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-100mg
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
100mg
¥2015.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-1g
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
1g
¥8042.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96469-500.0mg
2-(1-methyl-2-piperidyl)propan-2-ol
19509-15-0 95%
500.0mg
¥5366.0000 2024-08-03

2-(1-methyl-2-piperidyl)propan-2-ol Related Literature

Additional information on 2-(1-methyl-2-piperidyl)propan-2-ol

Introduction to 2-(1-methyl-2-piperidyl)propan-2-ol (CAS No. 19509-15-0)

2-(1-methyl-2-piperidyl)propan-2-ol, identified by its Chemical Abstracts Service number CAS No. 19509-15-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in medicinal chemistry and the synthesis of bioactive molecules. The presence of a piperidine ring with a methyl substituent at the 1-position and an isopropyl alcohol moiety at the 2-position contributes to its distinctive chemical properties, making it a valuable scaffold for further derivatization and exploration.

The compound's molecular structure, characterized by a tertiary amine and an alcohol functional group, suggests versatile reactivity that could be exploited in the design of novel therapeutic agents. Piperidine derivatives are well-documented for their role in drug discovery, often serving as key structural elements in small-molecule drugs due to their ability to enhance pharmacokinetic profiles and target binding affinity. The specific configuration of 2-(1-methyl-2-piperidyl)propan-2-ol positions it as a promising candidate for further investigation in the development of pharmacologically active compounds.

In recent years, there has been growing interest in the exploration of piperidine-based scaffolds for their potential in modulating various biological pathways. Research has demonstrated that modifications within the piperidine ring can significantly influence the pharmacological properties of derived compounds. For instance, studies have highlighted the importance of steric and electronic factors in determining binding interactions with biological targets. The methyl group at the 1-position of 2-(1-methyl-2-piperidyl)propan-2-ol may play a crucial role in optimizing solubility and metabolic stability, while the isopropyl alcohol moiety could contribute to hydrogen bonding interactions with protein receptors.

Advances in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their biological activity. Virtual screening techniques have been employed to identify potential lead structures, including derivatives of 2-(1-methyl-2-piperidyl)propan-2-ol, which exhibit promising interactions with enzymes and receptors involved in disease pathways. These computational approaches have accelerated the drug discovery process, allowing researchers to prioritize compounds for experimental validation.

The synthesis of 2-(1-methyl-2-piperidyl)propan-2-ol involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include nucleophilic substitution reactions to introduce the piperidine ring followed by functional group modifications to achieve the desired alcohol group. The synthesis may also involve protecting group strategies to ensure regioselectivity during subsequent transformations. Given its structural complexity, optimization of reaction conditions is essential to achieve high yields and purity, which are critical for pharmaceutical applications.

The pharmacological potential of 2-(1-methyl-2-piperidyl)propan-2-ol has been explored in several preclinical studies. Its structural features suggest possible applications in treating neurological disorders, where piperidine derivatives have shown efficacy as modulators of neurotransmitter systems. Additionally, its alcohol functionality may enable interactions with hydrophilic binding pockets in target proteins, enhancing drug-receptor affinity. Further research is warranted to fully elucidate its mechanism of action and therapeutic promise.

In conclusion, 2-(1-methyl-2-piperidyl)propan-2-ol (CAS No. 19509-15-0) represents a fascinating compound with diverse chemical and pharmacological attributes. Its unique structural features position it as a valuable scaffold for medicinal chemistry investigations, offering opportunities for the development of novel bioactive molecules. As research continues to uncover new applications for piperidine derivatives, compounds like 2-(1-methyl-2-piperidyl)propan-2-ol are likely to play an increasingly important role in addressing unmet medical needs.

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